3-[Ethoxy(dimethoxy)silyl]propane-1-thiol
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Overview
Description
3-[Ethoxy(dimethoxy)silyl]propane-1-thiol is an organosilicon compound with the molecular formula C7H18O3SSi It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further bonded to an ethoxy(dimethoxy)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[Ethoxy(dimethoxy)silyl]propane-1-thiol can be synthesized through a two-step process involving the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol-ene click reaction . This method is efficient and yields the desired product in near-quantitative amounts. The reaction conditions typically involve the use of a photoinitiator and exposure to UV light to facilitate the thiol-ene reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(dimethoxy)silyl]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxy and methoxy groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3-[Ethoxy(dimethoxy)silyl]propane-1-thiol has a wide range of applications in scientific research:
Biology: The compound’s thiol group can be used for bioconjugation, enabling the attachment of biomolecules to surfaces or other molecules.
Industry: Used in the modification of polymers to enhance their hydrophilicity and other properties.
Mechanism of Action
The mechanism of action of 3-[Ethoxy(dimethoxy)silyl]propane-1-thiol involves its ability to form stable bonds with various functional groups through its thiol group. This allows it to act as a crosslinking agent, facilitating the formation of complex molecular structures. The ethoxy(dimethoxy)silyl group provides additional sites for chemical modification, enhancing the compound’s versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxydimethylsilyl)propan-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(Methoxydimethylsilyl)propane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-[Ethoxy(dimethoxy)silyl]propane-1-thiol is unique due to the presence of both ethoxy and methoxy groups attached to the silicon atom, providing multiple sites for chemical modification
Properties
CAS No. |
880107-28-8 |
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Molecular Formula |
C7H18O3SSi |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
3-[ethoxy(dimethoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C7H18O3SSi/c1-4-10-12(8-2,9-3)7-5-6-11/h11H,4-7H2,1-3H3 |
InChI Key |
VLBPZHSDEGLHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCS)(OC)OC |
Origin of Product |
United States |
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